4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine
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Overview
Description
4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzophenone with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
Uniqueness
4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C24H23N5 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4,7-dimethyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C24H23N5/c1-15-12-13-18-16(2)25-23(27-21(18)14-15)29-24-26-20-11-7-6-10-19(20)22(28-24)17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,25,26,27,28,29) |
InChI Key |
RHUGEXNXLOUMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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